ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a cyclopenta[b]thiophene core functionalized with a thioacetamido linker, a pivalamido-substituted 1,3,4-thiadiazole moiety, and an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S3/c1-5-27-15(25)13-10-7-6-8-11(10)29-14(13)20-12(24)9-28-18-23-22-17(30-18)21-16(26)19(2,3)4/h5-9H2,1-4H3,(H,20,24)(H,21,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRQCRDUZUIUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The structural complexity and unique functional groups present in this compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 482.63 g/mol. It features a thiadiazole ring, which is known for its diverse biological properties, and a cyclopentathiophene structure that may enhance its pharmacological efficacy.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar structural features have demonstrated effectiveness against various pathogenic strains, including E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 31.25 | |
| Compound B | S. aureus | 15.62 | |
| Compound C | Candida albicans | 25.00 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in recent studies. Compounds with similar thiadiazole structures have shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). For example, a related thiadiazole derivative exhibited submicromolar growth inhibition values (GI50) against these cell lines .
Table 2: Anticancer Activity Against Various Cell Lines
The mechanisms underlying the biological activities of thiadiazole derivatives often involve interactions with cellular targets such as enzymes and receptors. For example, some studies suggest that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the presence of the pivalamido group may enhance solubility and bioavailability, further contributing to the observed biological effects.
Case Studies
- Antifungal Activity Study : A recent study evaluated the antifungal efficacy of various thiadiazole derivatives at a concentration of 50 µg/mL against eight phytopathogenic fungi. The results indicated that certain derivatives showed inhibition rates between 67% to 89%, demonstrating their potential as agricultural antifungals .
- Anticancer Efficacy : In vivo studies using murine models have indicated that specific thiadiazole derivatives can significantly reduce tumor growth compared to untreated controls. These findings support the potential for developing new anticancer therapies based on this scaffold .
Scientific Research Applications
Biological Activities
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been investigated for various biological activities:
-
Antimicrobial Properties:
- The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- It also exhibits antifungal effects against pathogenic fungi .
-
Anti-inflammatory Activity:
- Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
-
Anticancer Potential:
- Research indicates that thiadiazole derivatives may inhibit cancer cell proliferation, suggesting that this compound could be explored for anticancer applications .
Pharmacological Applications
The diverse biological activities of this compound position it as a promising candidate in pharmaceutical research. Potential applications include:
- Development of Antimicrobial Formulations: The compound could be formulated into drugs targeting bacterial infections or fungal diseases.
- Anti-inflammatory Drug Development: Its anti-inflammatory properties could lead to new treatments for conditions like arthritis or other inflammatory disorders.
- Cancer Therapeutics: Further investigations into its anticancer properties may yield novel therapeutic agents for cancer treatment .
Synthesis and Modification
The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. The potential for modification allows researchers to explore derivatives with enhanced bioactivity or altered pharmacokinetic properties .
Future Directions in Research
Continued research into this compound is essential for uncovering its full potential. Future studies should focus on:
- Mechanistic Studies: Understanding how this compound interacts with biological targets will provide insights into its efficacy and safety profiles.
- Clinical Trials: Assessing the therapeutic potential through clinical trials will be crucial for translating laboratory findings into practical applications.
- Structural Modifications: Exploring modifications to enhance its biological activity or reduce toxicity could lead to more effective therapeutic agents .
Comparison with Similar Compounds
Key Compounds for Comparison
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Structure: Features a phenylthioureido group instead of the thiadiazolylthioacetamido chain. Activity: Demonstrates antifungal and antibacterial properties, attributed to the thioureido group’s ability to disrupt microbial membranes or enzymes . Synthesis: Prepared via condensation of 2-amino-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate, highlighting the versatility of cyclopenta[b]thiophene derivatives in nucleophilic substitution reactions .
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates Structure: Contains a cyanoacrylamido group and lacks the thiadiazole ring. Activity: Exhibits antioxidant (IC₅₀ = 12–45 μM in DPPH assays) and anti-inflammatory effects (72–89% inhibition in carrageenan-induced edema models), likely due to the electron-withdrawing cyano group enhancing radical scavenging . Synthesis: Synthesized via Knoevenagel condensation, emphasizing the role of active methylene groups in forming conjugated systems .
Ethyl 2-[2-[[5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Sulfonyl]Acetamido]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate Structure: Replaces the thiadiazole with an oxadiazole ring and introduces a sulfonyl group.
Ethyl 2-(2-(4-Ethylpiperazin-1-yl)Acetamido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate Dioxalate
Table 1: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Thiadiazole vs. Oxadiazole : The 1,3,4-thiadiazole ring in the main compound may offer superior metabolic stability compared to oxadiazole derivatives, as sulfur-containing heterocycles often resist oxidative degradation .
- Thioether vs. Sulfonyl Linkers : The thioether group in the main compound likely enhances lipophilicity, favoring passive diffusion across biological membranes, whereas sulfonyl groups in analogs improve solubility but may limit bioavailability .
Q & A
Q. What are the established synthetic routes for this compound, and what are their comparative advantages?
The compound can be synthesized via multi-step condensation reactions. A common approach involves:
- Step 1 : Reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate to form a thioureido intermediate .
- Step 2 : Introducing the pivalamido-thiadiazole moiety via thioacetamido linkage under reflux conditions in ethanol with glacial acetic acid as a catalyst .
- Key Advantages : Ethanol as a solvent ensures solubility of intermediates, while acetic acid accelerates condensation. Yields typically range from 72% to 94% after recrystallization .
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical?
- X-ray crystallography confirms the molecular geometry and hydrogen-bonding networks (e.g., N–H···S interactions in the thiadiazole ring) .
- Spectroscopic Data :
- IR : Peaks at ~3300 cm⁻¹ (N–H stretching), 1700 cm⁻¹ (C=O ester), and 1250 cm⁻¹ (C–S thiadiazole) .
- ¹H NMR : Distinct signals for cyclopenta[b]thiophene protons (δ 2.5–3.2 ppm, multiplet) and pivalamido methyl groups (δ 1.2 ppm, singlet) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the calculated molecular weight .
Q. What safety precautions are essential during handling?
- Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
- Protocols : Use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioacetamido coupling step?
- Catalyst Screening : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the thiadiazole sulfur .
- Solvent Effects : Toluene improves Knoevenagel condensation efficiency due to its high boiling point (110°C), enabling prolonged reflux without decomposition .
- Reaction Monitoring : Use TLC (eluent: hexane/ethyl acetate, 7:3) to track intermediate formation and minimize side products .
Q. What mechanistic insights explain the regioselectivity of the thiadiazole-thiophene linkage?
- Computational Studies : Density Functional Theory (DFT) simulations reveal that the thiadiazole sulfur’s nucleophilicity is enhanced by electron-withdrawing pivalamido groups, favoring attack at the thiophene C2 position .
- Steric Effects : The bulky pivalamido group directs coupling to the less hindered acetamido site .
Q. How do structural modifications impact biological activity (e.g., antifungal properties)?
- Analog Synthesis : Replace the pivalamido group with other acyl moieties (e.g., benzoyl) and test against Candida albicans.
- Structure-Activity Relationship (SAR) : Increased hydrophobicity (e.g., pivalamido) enhances membrane penetration, but bulky substituents reduce binding to fungal CYP51 .
Q. What strategies resolve contradictions in reported toxicity data?
- In Silico Toxicology : Use tools like ProTox-II to predict LD₅₀ values and compare with experimental data from SDS sheets .
- Dose-Response Studies : Re-evaluate acute toxicity in Daphnia magna to clarify discrepancies in ecotoxicological thresholds .
Methodological Considerations
Purification Challenges in Multi-Step Synthesis
- Recrystallization : Use ethanol-isopropyl alcohol (1:1) for high-purity crystals (>95%).
- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5) resolves polar byproducts .
Validating Computational Models for Reaction Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
